Imidazo[1,2-b]pyridazine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazine-3-sulfonamide is a useful research compound. Its molecular formula is C6H6N4O2S and its molecular weight is 198.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactive Applications
Imidazo[1,2-b]pyridazine derivatives have been synthesized for potential antimicrobial, antifungal, and antimalarial activities. A study by Bhatt et al. (2016) demonstrated their efficacy against both gram-positive and gram-negative bacteria. This highlights the compound's relevance in medicinal chemistry, particularly in addressing various infectious diseases.
Anti-Cancer Research
The compound's derivatives have been evaluated for their potential in cancer treatment. Bashandy (2015) explored novel sulfonamides incorporating Imidazo[1,2-b]pyridazine for their anti-human liver cancer evaluation. These compounds showed better activity than methotrexate, a reference drug, suggesting their potential in oncology research (Bashandy, 2015).
Acetylcholinesterase Inhibitory Activity
Compounds with Imidazo[1,2-b]pyridazine structure have shown potent acetylcholinesterase inhibitory activity. Sharma et al. (2021) found that such compounds not only inhibit acetylcholinesterase but also exhibit anti-inflammatory effects, indicating their potential application in neurodegenerative diseases treatment (Sharma et al., 2021).
Amyloid Plaque Binding
Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for binding to amyloid plaques, which is significant in Alzheimer’s research. Zeng et al. (2010) found that certain derivatives exhibited high binding affinity and could be useful in developing imaging tools for Alzheimer’s disease (Zeng et al., 2010).
Kinase Inhibition
The structure has been explored as a privileged scaffold in medicinal chemistry, particularly in kinase inhibition. Garrido et al. (2021) reviewed the extensive literature on Imidazo[1,2-b]pyridazine, emphasizing its importance in developing kinase inhibitors (Garrido et al., 2021).
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine-3-sulfonamide primarily targets IL-17A , a major pathological cytokine secreted from Th17 cells . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through IL-17R . By inhibiting IL-17A, the compound can potentially reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases .
Biochemical Pathways
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . By inhibiting IL-17A, the compound can potentially disrupt this axis, thereby alleviating symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Pharmacokinetics
Moreover, anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time .
Result of Action
The inhibition of IL-17A by this compound can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . These biologics dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-b]pyridazine-3-sulfonamide has been identified as an inhibitor of IL-17A , a cytokine that plays a key role in inflammatory responses . It also inhibits TAK1, a kinase involved in cell growth, differentiation, and apoptosis .
Cellular Effects
This compound has shown to inhibit the growth of multiple myeloma cell lines . It also contributes to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis by inhibiting IL-17A .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of IL-17A and TAK1 . IL-17A is a cytokine secreted from Th17 cells that signals through IL-17R . TAK1 is a kinase that is activated by various extracellular signals .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFKHPWXOXGGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411271-21-9 |
Source
|
Record name | imidazo[1,2-b]pyridazine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.